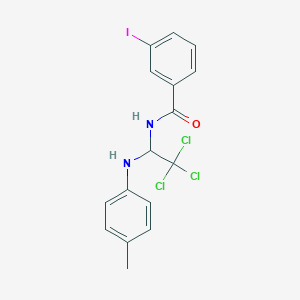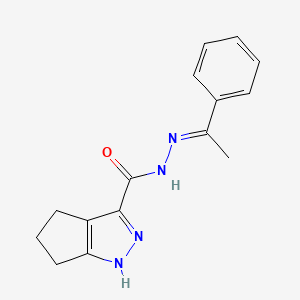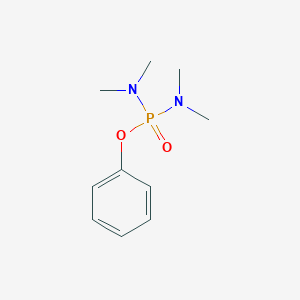
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with ethyl chloroacetate to form ethyl anthranilate, which is then cyclized with formamide to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with N-phenylacetamide under acidic or basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the direct condensation of anthranilic acid derivatives with N-phenylacetamide in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-(1-(6-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)ethyl)amino)benzoic acid: This compound is a PI3K inhibitor used in cancer treatment.
3-aryl-4(3H)-quinazolinone-2-carboxaldehydes: These compounds have been studied for their anticonvulsant, analgesic, and antimicrobial activities.
Uniqueness
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.
特性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
N-ethyl-2-(4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-21(14-8-4-3-5-9-14)17(22)12-20-13-19-16-11-7-6-10-15(16)18(20)23/h3-11,13H,2,12H2,1H3 |
InChIキー |
FQSRZLHXZXQETN-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)

![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11988861.png)
![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)

![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)
